molecular formula C9H17NO4 B605437 Aminooxy-PEG3-Propargyl CAS No. 1807537-27-4

Aminooxy-PEG3-Propargyl

Cat. No.: B605437
CAS No.: 1807537-27-4
M. Wt: 203.24
InChI Key: DOPGANXFFLCJLK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aminooxy-PEG3-Propargyl is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

This compound contains an aminooxy group and an alkyne group . The aminooxy group reacts with aldehydes or ketones to form a stable oxime linkage . The alkyne group can participate in copper-catalyzed azide-alkyne Click Chemistry reactions . This allows it to form a stable triazole linkage with azide-bearing compounds or biomolecules .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, this compound can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it may have improved solubility and stability, potentially enhancing its bioavailability .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper is necessary for the copper-catalyzed azide-alkyne Click Chemistry reactions . Additionally, the stability of the compound may be affected by storage conditions .

Safety and Hazards

According to the safety data sheet, Aminooxy-PEG3-Propargyl is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Aminooxy-PEG3-Propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, and its future applications could involve the synthesis of more complex structures .

Biochemical Analysis

Biochemical Properties

Aminooxy-PEG3-Propargyl interacts with various biomolecules, particularly those containing Azide groups. The Alkyne group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with these Azide groups . This interaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins within cells . Therefore, the presence of this compound, as a component of PROTACs, can influence cell function by altering the levels of specific target proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with Azide groups in the presence of copper, forming a stable triazole linkage . This reaction is a key step in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a stable linker, this compound contributes to the long-term effectiveness of PROTACs .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Its role in the synthesis of PROTACs suggests that it may interact with enzymes involved in protein degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its role in the synthesis of PROTACs .

Subcellular Localization

The subcellular localization of this compound is not well-defined. As a component of PROTACs, it may be directed to specific compartments or organelles where target proteins for degradation are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminooxy-PEG3-Propargyl typically involves the following steps:

    PEGylation: The initial step involves the attachment of polyethylene glycol to a suitable linker molecule.

    Introduction of Functional Groups: The aminooxy and propargyl groups are introduced through specific chemical reactions. .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG3-Propargyl undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxime Formation: Common reagents include aldehydes or ketones, and the reaction is typically carried out in aqueous or organic solvents under mild conditions.

    Click Chemistry: Common reagents include azide-bearing compounds and copper catalysts. .

Major Products

Properties

IUPAC Name

O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPGANXFFLCJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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